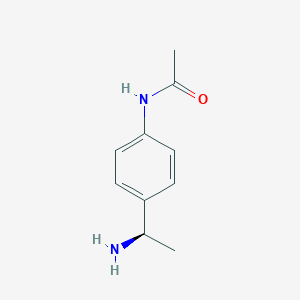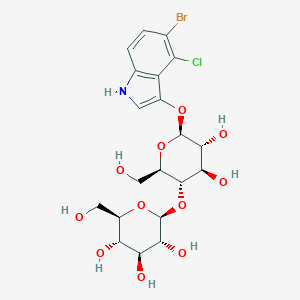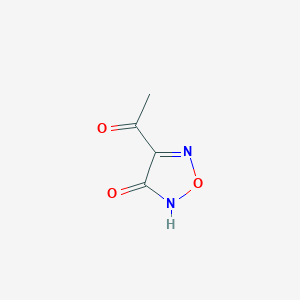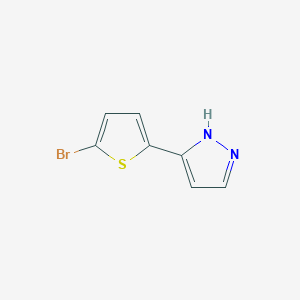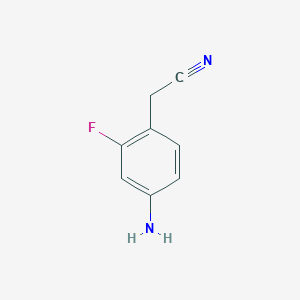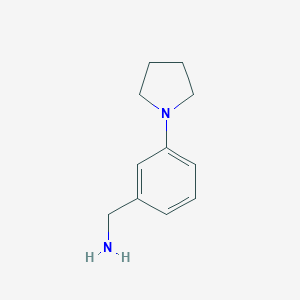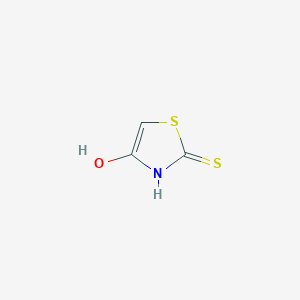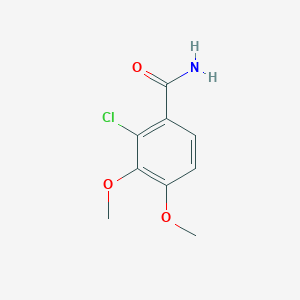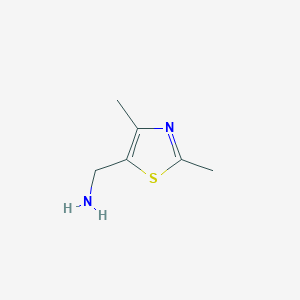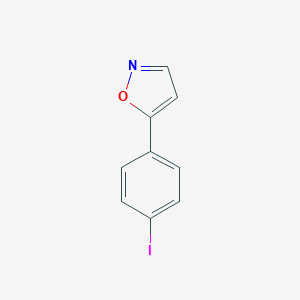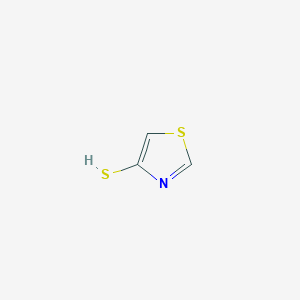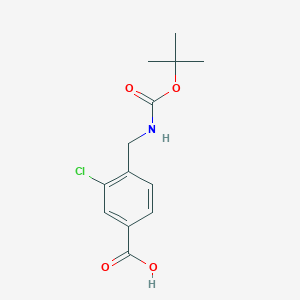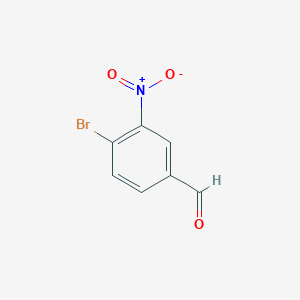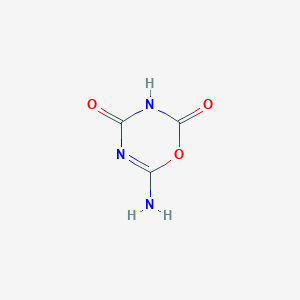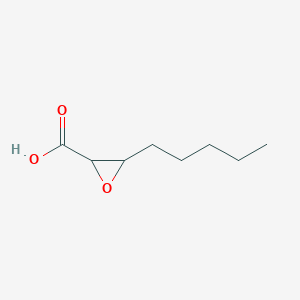
3-Pentyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyloxirane-2-carboxylic acid, also known as POCA, is a cyclic organic compound that belongs to the family of oxiranes. POCA has been the subject of scientific research due to its unique structure and properties.
Mécanisme D'action
3-Pentyloxirane-2-carboxylic acid is a reactive molecule that can undergo various chemical reactions such as nucleophilic substitution, ring-opening reactions, and polymerization. Its oxirane ring can be opened by nucleophiles such as amines or thiols, leading to the formation of new compounds. 3-Pentyloxirane-2-carboxylic acid can also undergo polymerization to form poly(3-Pentyloxirane-2-carboxylic acid) which has potential applications as a biodegradable polymer.
Effets Biochimiques Et Physiologiques
3-Pentyloxirane-2-carboxylic acid has been shown to have antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus. It has also been studied for its potential as an anticancer agent, where it can induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Pentyloxirane-2-carboxylic acid.
Avantages Et Limitations Des Expériences En Laboratoire
3-Pentyloxirane-2-carboxylic acid is a relatively stable compound that can be easily synthesized in the laboratory. Its reactivity and unique structure make it a useful building block for the synthesis of complex organic molecules. However, its low solubility in water can limit its applications in some fields such as medicinal chemistry.
Orientations Futures
There are several future directions for the scientific research of 3-Pentyloxirane-2-carboxylic acid. One potential application is in the development of biodegradable polymers for use in biomedical applications. 3-Pentyloxirane-2-carboxylic acid can also be used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. Further research is needed to fully understand the biochemical and physiological effects of 3-Pentyloxirane-2-carboxylic acid and its potential as an antimicrobial and anticancer agent.
Conclusion
In conclusion, 3-Pentyloxirane-2-carboxylic acid is a cyclic organic compound that has been the subject of scientific research due to its unique structure and properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Pentyloxirane-2-carboxylic acid has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry, and further research is needed to fully understand its potential.
Méthodes De Synthèse
3-Pentyloxirane-2-carboxylic acid can be synthesized through the epoxidation of pent-2-ene using peracetic acid as an oxidant and a catalyst such as molybdenum or tungsten. The reaction takes place under mild conditions and gives a high yield of 3-Pentyloxirane-2-carboxylic acid. The purity of 3-Pentyloxirane-2-carboxylic acid can be further improved using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Pentyloxirane-2-carboxylic acid has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Its unique structure and reactivity make it a useful building block for the synthesis of complex organic molecules. 3-Pentyloxirane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Propriétés
Numéro CAS |
173935-82-5 |
|---|---|
Nom du produit |
3-Pentyloxirane-2-carboxylic acid |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
3-pentyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-6-7(11-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Clé InChI |
VCWSTSRUGKXXQI-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C(=O)O |
SMILES canonique |
CCCCCC1C(O1)C(=O)O |
Synonymes |
Oxiranecarboxylic acid, 3-pentyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



